3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol
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Overview
Description
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . This compound is characterized by the presence of a chloro group, a morpholinosulfonyl group, and a pyridin-4-ol moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol typically involves the reaction of 3-chloropyridine with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the morpholinosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridin-4-ol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-Chloro-5-(morpholine-4-sulfonyl)-pyridin-4-ylamine: Another closely related compound with slight structural variations.
Uniqueness
3-Chloro-5-(morpholinosulfonyl)pyridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN2O4S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
3-chloro-5-morpholin-4-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-5-11-6-8(9(7)13)17(14,15)12-1-3-16-4-2-12/h5-6H,1-4H2,(H,11,13) |
InChI Key |
XFMPMRSNFLQYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=O)Cl |
Origin of Product |
United States |
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